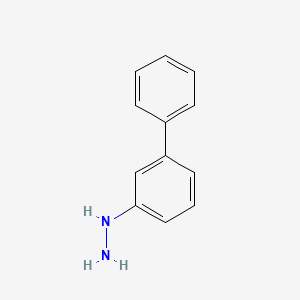

Biphenyl-3-YL-hydrazine

CAS No.: 39785-68-7

Cat. No.: VC3853094

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39785-68-7 |

|---|---|

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | (3-phenylphenyl)hydrazine |

| Standard InChI | InChI=1S/C12H12N2/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,13H2 |

| Standard InChI Key | GCJIZSPOWYAARI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NN |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NN |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Biphenyl-3-YL-hydrazine consists of two benzene rings connected by a single bond (biphenyl system), with a hydrazine (-NH-NH) group attached to the third carbon of one ring. This substitution pattern distinguishes it from its isomer, biphenyl-4-YL-hydrazine (CAS 2217-77-8), where the hydrazine group occupies the para position . The spatial arrangement influences electronic properties, solubility, and intermolecular interactions.

The hydrochloride derivative (CHClN) forms via protonation of the hydrazine group, improving stability and aqueous solubility . X-ray crystallography and NMR studies reveal that the biphenyl system adopts a planar conformation, while the hydrazine moiety participates in hydrogen bonding, affecting crystallization behavior.

Physicochemical Properties

Key properties include:

The hydrochloride salt’s solubility (up to 50 mg/mL in water) facilitates its use in biological assays . Stability studies indicate decomposition above 200°C, necessitating storage at room temperature in inert atmospheres .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of biphenyl-3-YL-hydrazine typically involves:

-

Biphenyl Bromination:

Bromination of biphenyl at the 3-position using Br/FeBr, yielding 3-bromobiphenyl. -

Hydrazine Substitution:

Reaction with hydrazine hydrate (NHNH·HO) under reflux in ethanol, replacing the bromine atom with a hydrazine group. -

Salt Formation:

Treatment with hydrochloric acid produces the hydrochloride salt, isolated via crystallization .

This method achieves moderate yields (50–70%), with purity >95% confirmed by HPLC. Alternative routes, such as Suzuki-Miyaura coupling, are less common due to cost and complexity.

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| American Custom Chemicals | 95% | 1 g | $842.87 |

| Labseeker | 95% | 25 g | $3,300 |

| Crysdot | 95% | 5 g | $886 |

| CP Lab Safety | 95% | 1 g | Not listed |

Pricing reflects scale-dependent economies, with larger orders (e.g., 25 g) costing ~$132/g compared to $843/g for 1 g .

Biomedical Applications and Mechanisms

Anti-Cancer Activity

Biphenyl-3-YL-hydrazine hydrochloride exhibits dose-dependent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with IC values of 12–18 μM. Mechanistic studies suggest:

-

Enzyme Inhibition: Targets topoisomerase II, disrupting DNA replication.

-

Reactive Oxygen Species (ROS) Generation: Induces apoptosis via oxidative stress in malignant cells.

-

Covalent Modification: Forms Schiff bases with lysine residues in oncogenic proteins, altering their function .

Comparative Analysis with Biphenyl-4-YL-hydrazine

Structural isomers exhibit divergent bioactivity:

| Property | Biphenyl-3-YL-hydrazine | Biphenyl-4-YL-hydrazine |

|---|---|---|

| Cytotoxicity (IC) | 12–18 μM | 25–30 μM |

| Solubility (Water) | High (HCl salt) | Low |

| Enzyme Affinity | Topoisomerase II | Cytochrome P450 |

The 3-yl derivative’s superior potency is attributed to enhanced membrane permeability and target binding .

Future Directions and Challenges

Despite promising anti-cancer data, clinical translation faces hurdles:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume